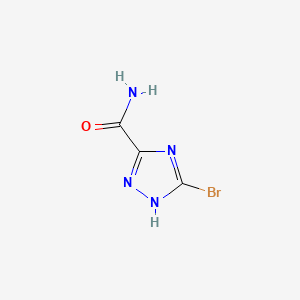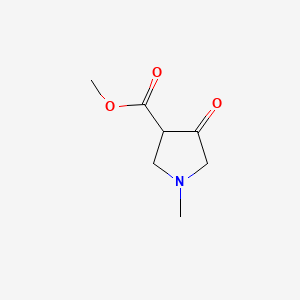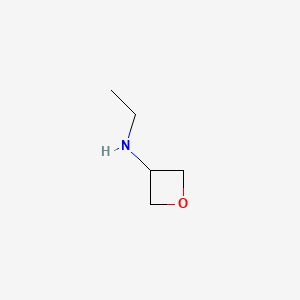
3-bromo-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-1H-1,2,4-triazole-5-carboxamide” is a chemical compound . It is a derivative of 1,2,4-triazole, which is a class of organic compounds with diverse agricultural, industrial, and biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-3-carboxamides, which includes “this compound”, can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis involves the use of esters and amines under neutral conditions, with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C4H5BrN4O .Chemical Reactions Analysis
The reaction of 1,2,4-triazole-3-carboxamides with esters and amines under neutral conditions leads to the formation of "this compound" . This reaction proceeds in toluene under microwave conditions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has shown that compounds related to 3-bromo-1H-1,2,4-triazole-5-carboxamide, such as 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, exhibit promising antimicrobial activities. These compounds have been synthesized through base-mediated click azide reactions and evaluated against primary pathogens including various bacterial and fungal strains. Some derivatives demonstrated potent antibacterial effects, particularly against Staphylococcus aureus, while others were active against pathogenic yeast Candida albicans, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).
Synthesis and Properties
The synthesis and characterization of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex have been explored. These compounds were synthesized using diaminomaleodinitrile as the starting material, and their thermal stability was measured, indicating potential applications in materials science due to their high decomposition temperatures and predicted detonation properties (Qin et al., 2016).
Chemical Synthesis and Characterization
Novel synthetic pathways have been developed for 1,2,4-triazole derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, the synthesis of dibromo-triazoles and their subsequent amination with hydroxylamine-O-sulphonic acid has been investigated, highlighting the importance of such compounds in medicinal chemistry and materials science due to their high biological activity and potential as functional materials (Yu et al., 2014).
Anticancer Potential
Some derivatives of 1,2,4-triazoles have been synthesized and screened for anticancer properties. The cyclization of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with carboxylic acids or α-bromoketones to form 1,2,4-triazolo[3,4-b]thiadiazoles has shown that several newly synthesized compounds exhibit in vitro anticancer activity, suggesting their potential as anticancer agents (Bhat et al., 2004).
Wirkmechanismus
Target of Action
It’s known that 1,2,4-triazole derivatives are a significant fragment of many pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
It’s known that 1,2,4-triazole derivatives interact with their targets, leading to changes that result in their antiviral and antitumor activities .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence various biological activities, suggesting they may affect multiple pathways .
Result of Action
The antiviral and antitumor activities of 1,2,4-triazole derivatives suggest they have significant effects at the molecular and cellular levels .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLLCASEDGLLHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679607 |
Source


|
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207755-03-0 |
Source


|
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B572896.png)

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B572898.png)


![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)
![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)






